molecular formula C22H32N4O2S2 B10973439 N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(5-methylthiophene-2-carboxamide)

N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(5-methylthiophene-2-carboxamide)

Cat. No.: B10973439
M. Wt: 448.6 g/mol
InChI Key: SWMGRBBVSKVMBO-UHFFFAOYSA-N
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Description

5-METHYL-N-[3-(4-{3-[(5-METHYLTHIOPHEN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N-[3-(4-{3-[(5-METHYLTHIOPHEN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring, functionalization of the ring, and subsequent coupling reactions. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-METHYL-N-[3-(4-{3-[(5-METHYLTHIOPHEN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-N-[3-(4-{3-[(5-METHYLTHIOPHEN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]THIOPHENE-2-CARBOXAMIDE is unique due to its specific functional groups and structure, which confer distinct biological and chemical properties.

Properties

Molecular Formula

C22H32N4O2S2

Molecular Weight

448.6 g/mol

IUPAC Name

5-methyl-N-[3-[4-[3-[(5-methylthiophene-2-carbonyl)amino]propyl]piperazin-1-yl]propyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H32N4O2S2/c1-17-5-7-19(29-17)21(27)23-9-3-11-25-13-15-26(16-14-25)12-4-10-24-22(28)20-8-6-18(2)30-20/h5-8H,3-4,9-16H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

SWMGRBBVSKVMBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)NCCCN2CCN(CC2)CCCNC(=O)C3=CC=C(S3)C

Origin of Product

United States

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